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Compound of Interest

Compound Name: 2,2-diphenylcyclohexanone

CAS No.: 22612-62-0

Cat. No.: B139377

Get Quote

An In-depth Technical Guide to the Molecular Weight and Characterization of 2,2-
Diphenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of 2,2-diphenylcyclohexanone,

focusing on the determination and verification of its molecular weight. It moves beyond a

simple statement of the value to detail the synthetic pathways that produce the compound and

the suite of analytical techniques required for its unambiguous structural confirmation. This

document is designed for professionals in chemical research and drug development who

require a deep understanding of the causality behind experimental choices, from synthesis to

final characterization. We will explore the core molecular properties, a scalable synthetic

protocol, and the self-validating analytical workflows essential for ensuring material identity and

purity.

Core Molecular Properties of 2,2-
Diphenylcyclohexanone
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The foundation of any chemical study is the precise identification of the molecule in question.

2,2-Diphenylcyclohexanone is a substituted cyclic ketone whose properties are derived

directly from its atomic composition and structure. Its identity is cataloged through various

standard chemical identifiers.

Identifier Value Source

IUPAC Name 2,2-diphenylcyclohexan-1-one PubChem[1]

CAS Number 22612-62-0 Sigma-Aldrich

Molecular Formula C₁₈H₁₈O Sigma-Aldrich, PubChem[1]

The molecular weight is a critical parameter, directly calculated from the molecular formula.

However, for the modern researcher, it is essential to distinguish between the average

molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic

mass (based on the most abundant isotope of each element). This distinction is paramount for

the correct interpretation of mass spectrometry data.

Mass Type Value (Da) Significance

Average Molecular Weight 250.34

Used for stoichiometric

calculations in chemical

reactions.

Monoisotopic (Exact) Mass 250.135765193

The precise mass used for

high-resolution mass

spectrometry (HRMS) to

confirm elemental composition.

[1]

Synthesis of 2,2-Diphenylcyclohexanone
To conduct meaningful research, a reliable and scalable source of the compound is necessary.

While several synthetic strategies exist, many are not suitable for producing the quantities (

>100 g) required for extensive studies. A highly efficient and convenient large-scale synthesis

has been reported, which utilizes a tandem Michael-Claisen reaction.[2] This approach offers
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high yields and a straightforward work-up procedure, making it ideal for laboratory and pilot-

scale production.

The causality behind this synthetic choice rests on its efficiency. The reaction combines

commercially available 1,1-diphenyl acetone with ethyl acrylate in a one-pot procedure to form

the key intermediate, 6,6-diphenyl-1,3-cyclohexanedione, which is then converted to the target

compound.[2]

Synthetic Workflow Diagram
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Caption: High-level workflow for the synthesis of 2,2-diphenylcyclohexanone.
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Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from the work of Mioskowski, et al., which describes the initial

formation of a diketone intermediate followed by hydrogenolysis.[2]

Part A: Synthesis of 6,6-diphenyl-1,3-cyclohexanedione (Intermediate)

Reaction Setup: To a mechanically stirred solution of potassium tert-butoxide in tert-butanol,

add 1,1-diphenyl acetone at room temperature under a nitrogen atmosphere.

Addition: Slowly add ethyl acrylate to the solution. The reaction is exothermic; maintain the

temperature below a specified threshold.

Reaction: Stir the mixture at room temperature for several hours until the reaction is

complete (monitored by TLC).

Isolation: The potassium salt of the product precipitates. Filter the solid and wash with an

appropriate solvent (e.g., ether).

Purification: Dissolve the collected salt in water. Acidify the solution with concentrated HCl to

precipitate the 6,6-diphenyl-1,3-cyclohexanedione.

Final Step: Filter the solid product, wash with water, and dry under vacuum. This procedure

has been reported to yield the intermediate in 92% on a 500g scale.[2]

Part B: Hydrogenolysis to 2,2-Diphenylcyclohexanone

The intermediate diketone is then subjected to regioselective hydrogenolysis to afford the

final 2,2-diphenylcyclohexanone product.[2] This step typically involves catalytic

hydrogenation.

Analytical Characterization & Molecular Weight
Verification
The synthesis of a compound is incomplete without rigorous analytical verification. A self-

validating system of characterization ensures that the material produced is indeed 2,2-
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diphenylcyclohexanone and meets the required purity standards. This workflow directly

confirms the structure and, by extension, its molecular weight.

Analytical Workflow Diagram
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Key Functional Groups (C=O)

Verified Structure:
2,2-Diphenylcyclohexanone

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of 2,2-
diphenylcyclohexanone.

Mass Spectrometry (MS)
Causality: MS is the only technique that directly measures the mass-to-charge ratio of an

ionized molecule, providing the most definitive evidence for molecular weight. High-Resolution

Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to within a few

parts per million (ppm). This precision allows for the confident determination of the elemental

formula, distinguishing C₁₈H₁₈O from other potential formulas with the same nominal mass.

Experimental Protocol: HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a

suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., Orbitrap or TOF).

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule

[M+H]⁺ is expected.

Data Analysis: The measured m/z for the [M+H]⁺ ion should correspond to the theoretical

exact mass of C₁₈H₁₉O⁺ (251.1430). A mass error of < 5 ppm provides high confidence in

the assigned formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms the molecular formula, NMR elucidates the precise atomic

connectivity, or the carbon-hydrogen framework.[3] By confirming the structure, NMR provides

orthogonal validation of the molecular weight. The presence of specific proton and carbon

signals in the expected chemical shift regions and with appropriate integrations serves as a

unique fingerprint for the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard

(0.00 ppm).[3]

¹H NMR Analysis:

Expected Phenyl Protons: Signals in the aromatic region (~7.0-7.5 ppm) integrating to 10

protons.

Expected Cyclohexane Protons: A series of multiplets in the aliphatic region (~1.5-3.0

ppm) integrating to 8 protons.

¹³C NMR Analysis:

Expected Carbonyl Carbon: A characteristic signal downfield (~200-220 ppm).
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Expected Phenyl Carbons: Multiple signals in the aromatic region (~120-145 ppm).

Expected Quaternary Carbon (C2): A signal for the carbon atom bonded to the two phenyl

groups.

Expected Aliphatic Carbons: Signals corresponding to the remaining CH₂ groups of the

cyclohexane ring.

Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups

present in a molecule. For 2,2-diphenylcyclohexanone, the key feature is the ketone carbonyl

group (C=O). Its presence provides a crucial piece of structural evidence that complements the

MS and NMR data.

Analysis: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which

is characteristic of a saturated six-membered ring ketone.

Applications in Research and Drug Development
The interest in compounds like 2,2-diphenylcyclohexanone for drug development

professionals stems from its use as a scaffold or intermediate in the synthesis of more complex

molecules. The synthesis paper by Mioskowski et al. explicitly states that their need for large

quantities of this compound was "as part of an on-going program aimed at the discovery of new

therapeutic leads".[2] Its rigid, sterically hindered structure can be a valuable design element in

creating novel ligands for biological targets.

Conclusion
The molecular weight of 2,2-diphenylcyclohexanone is definitively established as 250.34

g/mol (average) and 250.135765193 Da (monoisotopic). However, this guide emphasizes that

these values are only meaningful when supported by a robust, multi-technique analytical

framework. For researchers in demanding fields like drug discovery, the true "core" is not just

the number itself, but the integrated process of scalable synthesis and orthogonal analytical

verification—mass spectrometry, NMR, and IR spectroscopy—that together provide absolute

confidence in the identity and purity of the molecular entity under investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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